molecular formula C18H18BrFN2O B4758023 2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide

2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide

Cat. No. B4758023
M. Wt: 377.2 g/mol
InChI Key: RRLFRJICIYEHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has gained attention due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide is primarily attributed to its inhibitory activity against HDACs. HDACs are enzymes that remove acetyl groups from histones, resulting in the repression of gene expression. Inhibition of HDACs by 2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide leads to the accumulation of acetylated histones, resulting in the activation of gene expression.
Biochemical and Physiological Effects:
2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide has been found to exhibit potent anti-cancer activity in various cancer cell lines. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells. Additionally, the compound has been found to exhibit anti-inflammatory activity, which is attributed to its inhibitory activity against HDACs.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide is its potent inhibitory activity against HDACs, which makes it a valuable tool for the study of epigenetic regulation of gene expression. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the study of 2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide. One potential direction is the development of more potent and selective HDAC inhibitors based on the structure of the compound. Another potential direction is the study of the compound's potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, the compound's potential applications in the field of epigenetics and gene regulation warrant further investigation.

Scientific Research Applications

2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit potent inhibitory activity against various enzymes, including histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.

properties

IUPAC Name

2-bromo-N-(3-fluoro-4-piperidin-1-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O/c19-15-7-3-2-6-14(15)18(23)21-13-8-9-17(16(20)12-13)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLFRJICIYEHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.